N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,N-dibenzyl-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-17-12-21(25-22(24-17)27-16-20(13-23-27)28(29)30)26(14-18-8-4-2-5-9-18)15-19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZDHHOZOSXLDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors could also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the benzyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Recent studies have indicated that compounds similar to N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine exhibit promising antiviral properties. For instance, derivatives containing pyrazole and pyrimidine moieties have been investigated for their effectiveness against various viral infections, including HIV and hepatitis viruses. The antiviral mechanisms typically involve inhibition of viral replication or interference with viral enzyme activity .
Inhibitors of Enzymatic Activity
The compound has been evaluated for its potential as an inhibitor of specific enzymes involved in disease processes. For example, pyrazole derivatives have shown inhibitory action against glycogen synthase kinase 3, an enzyme implicated in various pathologies including cancer and neurodegenerative diseases . The modification of the compound's structure can enhance its binding affinity and selectivity towards these targets.
Chemical Synthesis Applications
Chemical Intermediate
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry. Researchers have utilized this compound as a precursor for developing new classes of pharmaceuticals and agrochemicals .
Material Science Applications
Polymeric Materials
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. The nitro group can impart unique electronic properties that may be beneficial in creating conductive polymers or improving thermal stability . Such materials could find applications in electronic devices or advanced coatings.
Case Study 1: Antiviral Development
A study conducted by Sujatha et al. demonstrated that pyrazole-modified compounds exhibited significant antiviral activity against HIV reverse transcriptase, with some derivatives showing IC50 values as low as 0.02 μM . This highlights the potential of this compound and its derivatives in developing effective antiviral agents.
Case Study 2: Enzyme Inhibition
Research published on pyrazole derivatives indicated their capability to inhibit glycogen synthase kinase 3 effectively, suggesting that modifications to the N,N-dibenzyl compound could yield potent inhibitors for therapeutic use against various diseases .
Mechanism of Action
The mechanism of action of N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro-pyrazole moiety might play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Substituent Variations
The target compound shares a pyrimidin-4-amine scaffold with several analogs (Table 1). Key substituent differences include:
Key Observations :
- N,N-Dibenzyl vs. Smaller Substituents : The target compound’s dibenzyl groups increase molecular weight (C₂₃H₂₁N₇O₂) compared to smaller substituents (e.g., 1-methylpyrazole in Compound 17, C₁₁H₁₂ClN₇). This likely reduces crystallinity, though melting point data are unavailable for confirmation.
- 6-Methyl Group : Present in both the target compound and Compound 19, this group may stabilize the pyrimidine ring via electron donation, contrasting with the electron-withdrawing 5-chloro substituent in Compound 17 .
Physicochemical and Spectral Comparisons
Melting Points
- Compounds with smaller substituents (e.g., Compound 17, 201.2–202.3°C) exhibit higher melting points due to tighter crystal packing, whereas bulkier groups (e.g., acetamide in Compound 19, 267.6–268.1°C) may form hydrogen bonds, increasing thermal stability . The target compound’s dibenzyl groups likely lower its melting point relative to these analogs.
NMR Spectral Trends
- Nitro Group Effects : In analogs with nitro substituents (e.g., ), deshielding of adjacent protons is expected in <sup>1</sup>H NMR due to the nitro group’s electron-withdrawing nature. For example, the 4-nitro-1H-pyrazole proton in the target compound may resonate downfield (~8.5–9.0 ppm), similar to nitro-containing pyridines in .
- Methyl Group Signals : The 6-methyl group in the target compound and Compound 19 would appear as a singlet near δ 2.5 ppm in <sup>1</sup>H NMR, consistent with methyl groups in compounds .
HRMS and Purity
- All compounds in showed HRMS data matching theoretical values (e.g., Compound 17: [M+H]<sup>+</sup> 278.0864 vs. calculated 278.0863), confirming synthetic accuracy . The target compound would require similar validation.
Biological Activity
N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a dibenzyl group and a nitro-substituted pyrazole moiety. The presence of these functional groups suggests potential interactions with various biological targets, which may contribute to its pharmacological properties.
Antioxidant and Anti-inflammatory Properties
Recent studies indicate that compounds similar to this compound exhibit significant antioxidant and anti-inflammatory activities. For instance, molecular docking studies have shown that related pyrazole derivatives can effectively inhibit pro-inflammatory cytokines and reactive oxygen species (ROS) production, suggesting a protective effect against oxidative stress .
Antimicrobial Activity
Research has highlighted the antimicrobial potential of various pyrazole derivatives. A study focusing on similar compounds reported promising antimicrobial activity against several bacterial strains, indicating that modifications to the pyrazole ring can enhance bioactivity against pathogens .
Anticancer Activity
Preliminary investigations into the anticancer properties of N,N-dibenzyl derivatives have shown that they may inhibit cancer cell proliferation. For example, certain pyrazole-based compounds have demonstrated cytotoxic effects on human cancer cell lines, suggesting that the incorporation of specific substituents can significantly enhance their therapeutic efficacy .
Case Studies
Case Study 1: Antioxidant Activity Assessment
In a controlled study, a series of pyrazole derivatives were evaluated for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that compounds with nitro substitutions exhibited superior antioxidant activity compared to their non-nitro counterparts. This suggests that the nitro group may play a crucial role in enhancing the electron-donating ability of the molecule .
Case Study 2: Antimicrobial Efficacy
A comparative analysis was conducted on several synthesized pyrazole derivatives, including this compound. The study found that these compounds showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Antioxidant Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|---|
| Compound A | 25 | 20 | 30 |
| Compound B | 15 | 15 | 25 |
| N,N-dibenzyl... | 10 | 10 | 20 |
Table 2: Structural Variations and Corresponding Activities
| Structural Variation | Biological Activity Observed |
|---|---|
| Nitro Group Present | Enhanced antioxidant and antimicrobial activity |
| Dibenzyl Substitution | Increased cytotoxicity towards cancer cells |
| Methyl Group at Position 6 | Improved solubility and bioavailability |
Q & A
Q. What are the most reliable synthetic routes for N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A robust approach involves reacting a halogenated pyrimidine precursor (e.g., 6-methyl-2,4-dichloropyrimidine) with 4-nitro-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by benzylation of the amine group using dibenzylamine. Key optimizations include:
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reactivity .
- Catalysts : Copper(I) bromide or Pd-based catalysts improve coupling efficiency .
- Temperature control : Stepwise heating (35°C → reflux) minimizes side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane yields >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole C-H signals at δ 8.5–9.0 ppm; benzyl protons at δ 4.5–5.0 ppm) .
- X-ray crystallography : SHELX software (SHELXL for refinement) resolves molecular geometry and nitro-group orientation. For twinned crystals, SHELXL’s twin law refinement is essential .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .
Q. How can researchers ensure reproducibility in purification and isolation?
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve polar byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Substituent variation : Replace the nitro group with other electron-withdrawing groups (e.g., -CF₃, -CN) to assess impact on target binding .
- Bioisosteric replacements : Substitute the pyrimidine core with triazine or quinazoline to evaluate potency changes .
- Assay design : Use kinase inhibition assays (e.g., ADP-Glo™) for enzymatic profiling or SPR for binding kinetics .
Q. What computational strategies are effective in predicting target interactions for this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase active sites (e.g., EGFR, JAK2). Focus on the nitro group’s role in hydrogen bonding .
- MD simulations : GROMACS or AMBER evaluates stability of ligand-receptor complexes over 100-ns trajectories .
Q. How should researchers address contradictions in bioactivity data across different studies?
- Standardization : Use uniform assay conditions (e.g., ATP concentration in kinase assays) .
- Control compounds : Include reference inhibitors (e.g., staurosporine) to normalize activity metrics .
- Data cross-validation : Combine in vitro (IC₅₀) and in silico (binding energy) results to resolve discrepancies .
Q. What methodologies are recommended for studying crystallographic disorder or twinning in this compound?
Q. How can metabolic stability and toxicity profiles be evaluated preclinically?
- In vitro assays : Liver microsomes (human/rat) assess CYP450-mediated metabolism .
- ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress in cell lines .
- In vivo models : Zebrafish embryos screen for acute toxicity (LC₅₀) before rodent studies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
